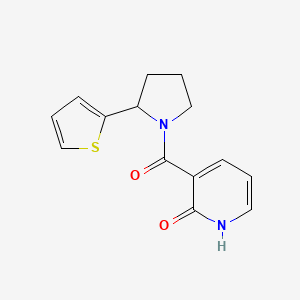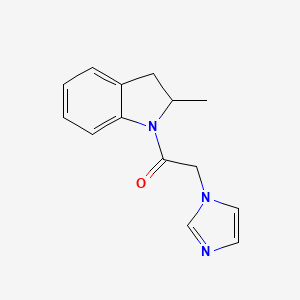
N-(5-fluoro-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoro-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, commonly known as FMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMOC is a quinoline derivative that is primarily used as a fluorescent labeling reagent in the synthesis of peptides and proteins.
Wirkmechanismus
FMOC functions as a fluorescent labeling reagent by covalently attaching to the N-terminus of peptides and proteins. The FMOC group is then cleaved from the peptide or protein using a mild base such as piperidine, which results in the formation of a fluorescent product. The fluorescent product can be detected using fluorescence spectroscopy, which enables the identification and purification of peptides and proteins.
Biochemical and Physiological Effects:
FMOC is a relatively inert compound and does not exhibit significant biochemical or physiological effects. However, FMOC can potentially interfere with the biological activity of peptides and proteins if the labeling reaction is not performed correctly. Therefore, it is important to optimize the labeling conditions to minimize any potential interference with biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
FMOC offers several advantages for lab experiments, including its ease of synthesis, high labeling efficiency, and compatibility with a wide range of peptides and proteins. Additionally, FMOC labeling is reversible, which allows for the removal of the FMOC group after purification. However, there are some limitations to FMOC labeling, including the potential for interference with biological activity and the need for specialized equipment for fluorescence detection.
Zukünftige Richtungen
FMOC has the potential for several future directions in scientific research. One potential direction is the development of new fluorescent labeling reagents that exhibit improved properties such as increased sensitivity and specificity. Additionally, FMOC could potentially be used in the development of new diagnostic tools for the detection of diseases such as cancer. Furthermore, FMOC could be used in the synthesis of new classes of peptides and proteins with potential applications in drug development and gene therapy.
Conclusion:
FMOC is a versatile chemical compound that has found significant applications in scientific research, particularly in the field of peptide and protein synthesis. FMOC offers several advantages for lab experiments, including its ease of synthesis, high labeling efficiency, and compatibility with a wide range of peptides and proteins. However, there are some limitations to FMOC labeling, including the potential for interference with biological activity and the need for specialized equipment for fluorescence detection. Future research in the field of FMOC could potentially lead to new diagnostic tools and therapeutic agents with significant clinical applications.
Synthesemethoden
FMOC can be synthesized by reacting 5-fluoro-2-methylphenylamine with ethyl 2-oxo-4-phenylbutyrate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain FMOC as a white solid. The synthesis of FMOC is a straightforward process and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
FMOC has found widespread applications in scientific research, particularly in the field of peptide and protein synthesis. FMOC is used as a fluorescent labeling reagent to facilitate the identification and purification of peptides and proteins. FMOC labeling allows for the detection of peptides and proteins using fluorescence spectroscopy, which is a highly sensitive and specific technique. Additionally, FMOC can be used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. PNAs have potential applications in gene therapy and drug development.
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-6-7-11(18)8-15(10)20-17(22)13-9-16(21)19-14-5-3-2-4-12(13)14/h2-8,13H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVCLZLBYUUIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491979.png)
![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)
![2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491999.png)

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)

![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)



![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)